1-(Quinolin-6-yl)prop-2-en-1-one
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Overview
Description
1-(Quinolin-6-yl)prop-2-en-1-one is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N The compound this compound is characterized by the presence of a quinoline ring attached to a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Quinolin-6-yl)prop-2-en-1-one can be synthesized through a one-pot, solvent-free, and catalyst-free procedure. This method involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation. The reaction conditions include a microwave power of 360 W, which results in high yields and shorter reaction times .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(Quinolin-6-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can yield quinoline-2,3-diol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline-2,3-dione derivatives.
Reduction: Quinoline-2,3-diol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
1-(Quinolin-6-yl)prop-2-en-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential antimicrobial, antimalarial, and anticancer activities.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-(Quinolin-6-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division. Additionally, it can bind to receptors and modulate signal transduction pathways, resulting in various biological effects .
Comparison with Similar Compounds
Quinolin-2-one:
Uniqueness: 1-(Quinolin-6-yl)prop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H9NO |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
1-quinolin-6-ylprop-2-en-1-one |
InChI |
InChI=1S/C12H9NO/c1-2-12(14)10-5-6-11-9(8-10)4-3-7-13-11/h2-8H,1H2 |
InChI Key |
IINVLRCHCZBQJG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=CC2=C(C=C1)N=CC=C2 |
Origin of Product |
United States |
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